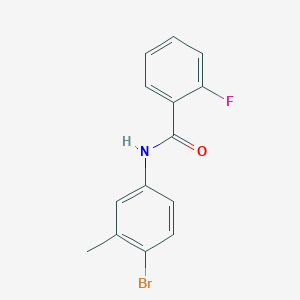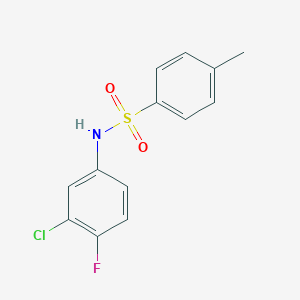![molecular formula C17H21NO5 B291753 Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate, also known as DCAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCAT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.48 g/mol.
Applications De Recherche Scientifique
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been studied for its potential applications in various fields, including materials science, organic electronics, and drug discovery. In materials science, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been used as a building block for the synthesis of polymers with unique properties. In organic electronics, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been used as a hole transport material in organic light-emitting diodes (OLEDs). In drug discovery, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to bind to the protein Bcl-xL, which is involved in the regulation of apoptosis, and inhibit its activity. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to have a low toxicity profile in vitro and in vivo. In cell culture studies, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to induce apoptosis in cancer cells. In animal studies, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is a relatively new compound, and there is limited information available on its properties and applications. Additionally, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. One area of interest is the development of new materials and devices based on Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate could also be further studied for its potential applications in drug discovery, particularly as a potential inhibitor of protein-protein interactions. Finally, further studies are needed to fully understand the biochemical and physiological effects of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate, particularly in vivo.
Méthodes De Synthèse
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate can be synthesized through the reaction of terephthalic acid with cyclohexyl isocyanide in the presence of a catalyst such as triethylamine. The resulting product is then reacted with dimethyl sulfate to form Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. This synthesis method has been optimized to achieve a high yield and purity of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
dimethyl 2-(cyclohexanecarbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)12-8-9-13(17(21)23-2)14(10-12)18-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |
Clé InChI |
CPTZRYFWSSXKEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCCC2 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)

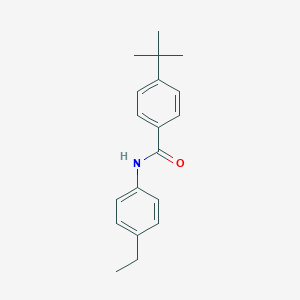
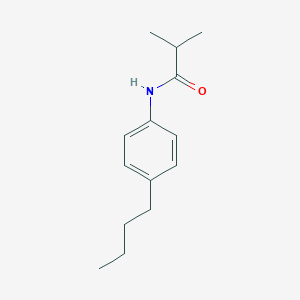
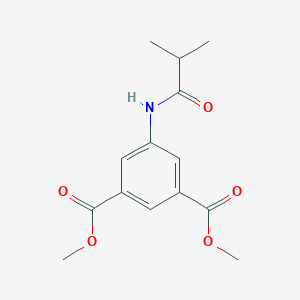
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

